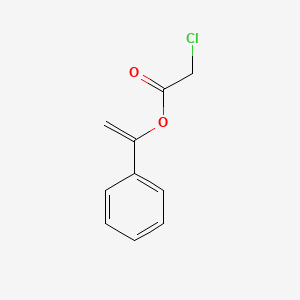![molecular formula C15H14O3 B14415780 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 81336-28-9](/img/structure/B14415780.png)
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of cyclopenta[a]naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two methoxy groups at positions 5 and 7, and a dihydro-1H-cyclopenta[a]naphthalen-1-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through various synthetic routes. One common method involves the TiCl4-catalyzed reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . This reaction proceeds under mild conditions and provides a straightforward approach to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound lacks the methoxy groups present in 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound has a similar core structure but different substituents.
1H-cyclopenta[a]naphthalene: This compound is a parent structure without any substituents.
Uniqueness
The presence of methoxy groups at positions 5 and 7 in this compound imparts unique chemical and physical properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
81336-28-9 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
5,7-dimethoxy-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-4-5-11-12(8-10)14(18-2)7-9-3-6-13(16)15(9)11/h4-5,7-8H,3,6H2,1-2H3 |
InChIキー |
CFCWKCSRQNGFRW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C3CCC(=O)C3=C2C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


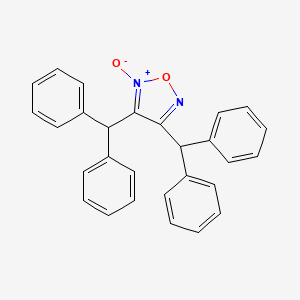
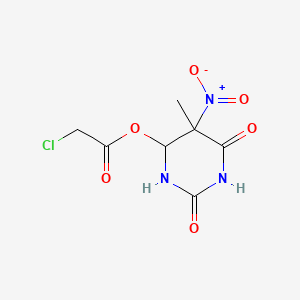
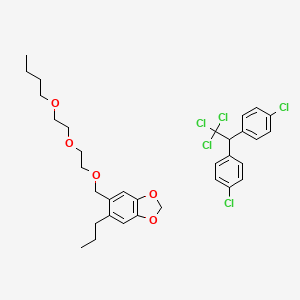
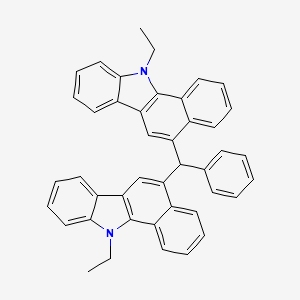
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
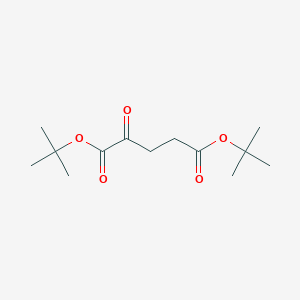
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
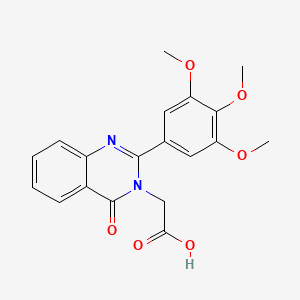
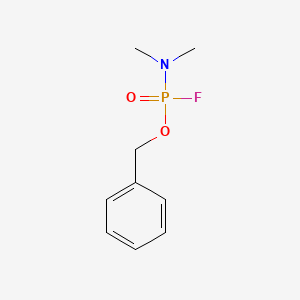
methanone](/img/structure/B14415746.png)
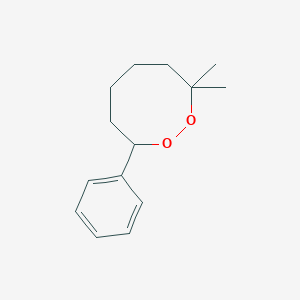
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
